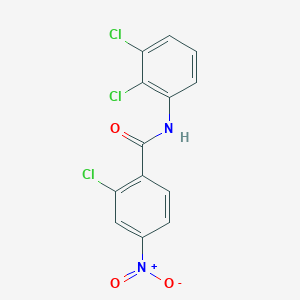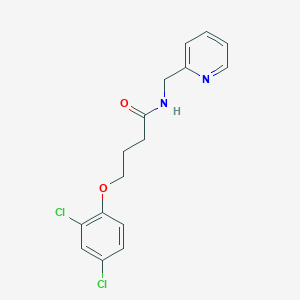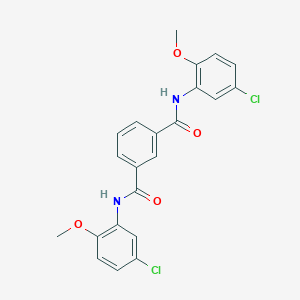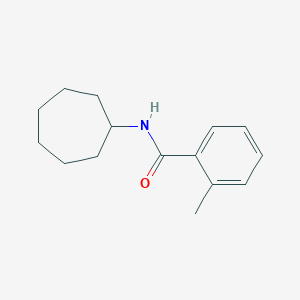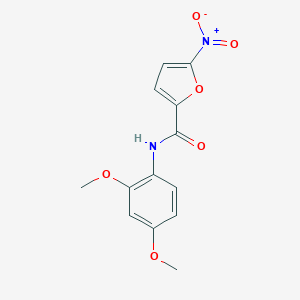
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate benzamide derivatives. One common method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole ring allows it to interact with various enzymes and receptors, making it useful in biochemical studies.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C10H9N5O3 |
|---|---|
Peso molecular |
247.21g/mol |
Nombre IUPAC |
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-7-2-3-8(4-9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
Clave InChI |
ZISSAVKYRJUPOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




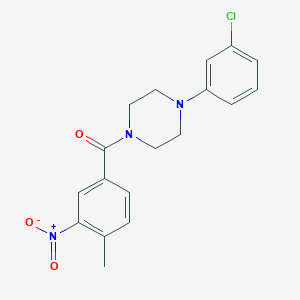
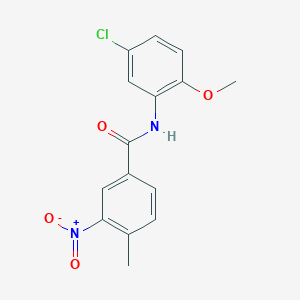
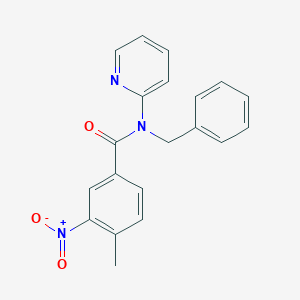
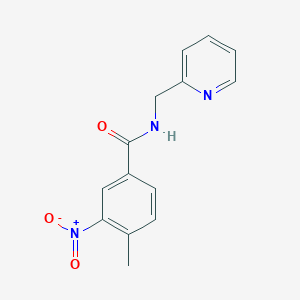
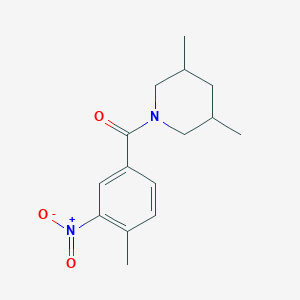
![Dimethyl 5-{[(4-methoxyphenyl)acetyl]amino}isophthalate](/img/structure/B404862.png)
![Propyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B404867.png)
